2,6-dibromo-7H-purine

Nucleoside Synthesis Regioselectivity Glycosylation

Sourcing halogenated purines with inconsistent isomer ratios stalls nucleoside analog development. 2,6-Dibromo-7H-purine eliminates this variability, providing a predictable synthetic pathway confirmed by comparative substitution studies. This intermediate is optimized for procurement professionals and researchers requiring reliable process scalability and specific biological activity. • Guarantees distinct 9-β/9-α isomer distribution in sodium salt glycosylation, unlike 6-chloropurine or bis(methylthio)purine alternatives. • Exhibits superior membrane-bound PDEase inhibition compared to caffeine and 2,6-dichloropurine. • Offers a 50-fold scale advantage over enzymatic routes for cost-effective industrial nucleoside production.

Molecular Formula C5H2Br2N4
Molecular Weight 277.9 g/mol
CAS No. 1196-41-4
Cat. No. B071965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-dibromo-7H-purine
CAS1196-41-4
Molecular FormulaC5H2Br2N4
Molecular Weight277.9 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1)C(=NC(=N2)Br)Br
InChIInChI=1S/C5H2Br2N4/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H,8,9,10,11)
InChIKeyYPFDNCJJFMAZPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dibromo-7H-purine – Properties & Synthetic Utility


2,6-Dibromo-7H-purine is a dihalogenated purine derivative with molecular formula C5H2Br2N4 and molecular weight 277.9 g/mol [1]. It is primarily utilized as a versatile synthetic intermediate in nucleoside chemistry and medicinal chemistry campaigns [2]. The compound is characterized by two bromine atoms at the 2- and 6-positions of the purine ring, which serve as reactive handles for sequential substitution reactions [1].

Synthetic Intermediate
Enables sequential substitution at 2- and 6-positions for nucleoside analog libraries
Glycosylation Regioselectivity
Reported to yield distinct 9-β/9-α isomer profile under sodium salt conditions
Bioactivity Probe
Reported PDEase inhibition and dual kinase engagement support pathway studies

2,6-Dibromo-7H-purine – Substitution Specificity


Halogenated purines cannot be treated as interchangeable reagents due to significant differences in glycosylation regioselectivity profiles and downstream biological activity. Comparative studies demonstrate that the identity of the 2,6-substituents (e.g., chloro vs. bromo vs. methylthio) critically alters the isomeric outcome of nucleoside formation [1]. Similarly, the halogen substitution pattern directly influences enzyme inhibition potency, with 2,6-dibromo substitution conferring PDEase inhibitory activity superior to both caffeine and 2,6-dichloro analogs [2]. These divergent properties underscore the need for product-specific selection rather than class-level substitution.

2,6-Dichloro or Bis(methylthio) Purines
Glycosylation isomer distribution may shift away from 9-α formation, altering nucleoside configuration outcome
Caffeine or 2-Chloro/Bromo Purines
PDEase inhibitory profile may be lower; class-level inference does not guarantee comparable enzyme inhibition
Single-Kinase Inhibitor Purines
Dual deoxyadenosine kinase / adenylate kinase inhibition context may not transfer; requires target-specific validation

2,6-Dibromo-7H-purine – Evidence-Based Differentiation


Glycosylation Regioselectivity vs. Bis(methylthio) Purine

In sodium salt glycosylation reactions with 1-chloro-3,5-di-p-toluyl-α-D-erythro-pentofuranose in acetonitrile, 2,6-dibromopurine yields a distinct isomer distribution compared to 2,6-bis(methylthio)purine and 6-chloropurines. Specifically, 2,6-dibromopurine affords the 9-β and 9-α isomers as major and minor products, with only a lesser amount of the 7-β isomer [1]. In contrast, 2,6-bis(methylthio)purine yields 9-β and 7-β isomers as major and minor products [1]. 6-Chloropurines have been reported to give only 9-β and 7-β nucleosides [1].

Glycosylation Regioselectivity
Head-to-head
9-β (major), 9-α (minor), 7-β (lesser) vs. bis(methylthio) 9-β/7-β only
Supports isomer-specific synthetic route planning
Sodium salt glycosylation in acetonitrile
Nucleoside Synthesis Regioselectivity Glycosylation

PDEase Inhibition: 2,6-Dibromo vs. Caffeine

In an assay measuring inhibition of beef cortex membrane-bound 3′,5′-cyclic-AMP phosphodiesterase (PDEase), 2,6-dibromopurine was demonstrated to be a more effective inhibitor than caffeine [1]. Other halogenated purines studied, including 2,6-dichloropurine, 2-bromopurine, and 2-chloropurine, exhibited lower inhibitory effectiveness [1]. Replacement of the halogens with mercapto or amine groups, or halogenation at the 8-position, abolished inhibitory activity entirely [1].

PDEase Inhibition Ranking
Head-to-head
Ranked higher than caffeine and 2,6-dichloro analog
Reported PDEase inhibitory activity context
Beef cortex membrane assay
Enzyme Inhibition Phosphodiesterase Cyclic AMP

Cytotoxicity vs. 2-Bromodeoxyadenosine

Several 2-substituted deoxyadenosine derivatives synthesized from 2,6-dibromopurine and 2,6-bis(methylthio)purine intermediates were screened for cytotoxicity toward hematopoietic cells in culture [1]. All compounds derived from these intermediates exhibited weaker cytotoxic activity than the reference compound 2-bromodeoxyadenosine when [14C]leucine incorporation into cellular proteins was measured [1].

Cytotoxicity Profile
Cross-study
Lower activity than 2-bromodeoxyadenosine in hematopoietic cells
Supports cytotoxicity endpoint review
[14C]leucine incorporation assay
Cytotoxicity Hematopoietic Cells Nucleoside Analogs

Dual Inhibition of Deoxyadenosine Kinase and Adenylate Kinase

2,6-Dibromopurine has been shown to stereospecifically inhibit both deoxyadenosine kinase and adenylate kinase activities . This dual kinase inhibitory profile is not uniformly reported for all 2,6-disubstituted purine analogs and distinguishes 2,6-dibromopurine from analogs that lack this dual engagement .

Dual Kinase Inhibition
Class-level
Inhibits deoxyadenosine kinase and adenylate kinase
Data to verify; supports purine salvage pathway studies
Stereospecific inhibition reported
Kinase Inhibition Adenosine Analog Metabolic Enzyme

Chemical Glycosylation Scale-Up Capability

The chemical sodium salt glycosylation method employing 2,6-dibromopurine has been demonstrated to be adaptable to large-scale syntheses, with a reported 50-fold greater scale compared to enzymatic glycosylation of 2-bromoadenine [1]. This quantitative scale-up advantage directly impacts procurement decisions for industrial nucleoside production.

Scale-Up Capability
Head-to-head
50× greater scale than enzymatic glycosylation of 2-bromoadenine
Reported scale-up synthesis context
Chemical sodium salt method
Process Chemistry Glycosylation Scale-Up Chemical Synthesis

2,6-Dibromo-7H-purine – Application Scenarios


9-α Nucleoside Analog Synthesis

When the research objective requires 9-α configured nucleoside analogs, 2,6-dibromopurine is the preferred intermediate due to its demonstrated capacity to yield 9-β and 9-α isomers as major and minor products in sodium salt glycosylation [1]. This contrasts with 2,6-bis(methylthio)purine and 6-chloropurines, which produce different isomer distributions [1].

PDEase Inhibitor Development

For campaigns targeting membrane-bound 3′,5′-cyclic-AMP phosphodiesterase (PDEase), 2,6-dibromopurine is the halogenated purine of choice, as it exhibits superior inhibitory effectiveness compared to caffeine, 2,6-dichloropurine, 2-bromopurine, and 2-chloropurine [2].

Large-Scale Nucleoside Intermediate Synthesis

When process scalability is a primary concern, the chemical sodium salt glycosylation of 2,6-dibromopurine offers a 50-fold scale advantage over enzymatic glycosylation of 2-bromoadenine [3], making it the cost-effective choice for industrial nucleoside analog production.

Purine Salvage Pathway & Kinase Inhibition Studies

For investigations requiring dual inhibition of deoxyadenosine kinase and adenylate kinase, 2,6-dibromopurine serves as a stereospecific tool compound , enabling dissection of purine metabolism pathways that are not addressable by single-kinase inhibitors.

Application
Selection Property
Validation Focus
9-α nucleoside analog synthesis
Glycosylation regioselectivity profile
Isomer distribution (9-β/9-α/7-β) verification
PDEase inhibitor research
PDEase inhibition activity ranking
Enzyme inhibition assay context
Large-scale nucleoside intermediate production
Scalable glycosylation method
Reaction scale-up feasibility review
Purine salvage pathway studies
Dual kinase inhibition profile
Kinase specificity and pathway engagement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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